

NC-1300-B mechanism of action on H⁽⁺⁾-K⁽⁺⁾-ATPase

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Compound of Interest

Compound Name: NC-1300-B

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An In-depth Technical Guide to the Mechanism of Action of **NC-1300-B** on H⁽⁺⁾-K⁽⁺⁾-ATPase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NC-1300-B is a substituted benzimidazole derivative that acts as a potent and long-lasting inhibitor of the gastric H⁽⁺⁾-K⁽⁺⁾-ATPase, commonly known as the proton pump. As a member of the proton pump inhibitor (PPI) class of drugs, its mechanism of action is characterized by its nature as a prodrug, requiring activation within an acidic environment to exert its inhibitory effect. This guide provides a detailed examination of the molecular mechanism, quantitative inhibitory data, and the experimental protocols used to characterize the interaction between **NC-1300-B** and the gastric proton pump.

Introduction to H⁽⁺⁾-K⁽⁺⁾-ATPase and NC-1300-B

The gastric H⁽⁺⁾-K⁽⁺⁾-ATPase is a P-type ATPase responsible for the final step in gastric acid secretion.[1] Located in the secretory canaliculi of parietal cells, this enzyme actively transports H⁺ ions from the cytoplasm into the gastric lumen in exchange for K⁺ ions, a process fueled by ATP hydrolysis.[1] This action can generate a proton gradient of over a million-fold, leading to a luminal pH as low as 1.[2]

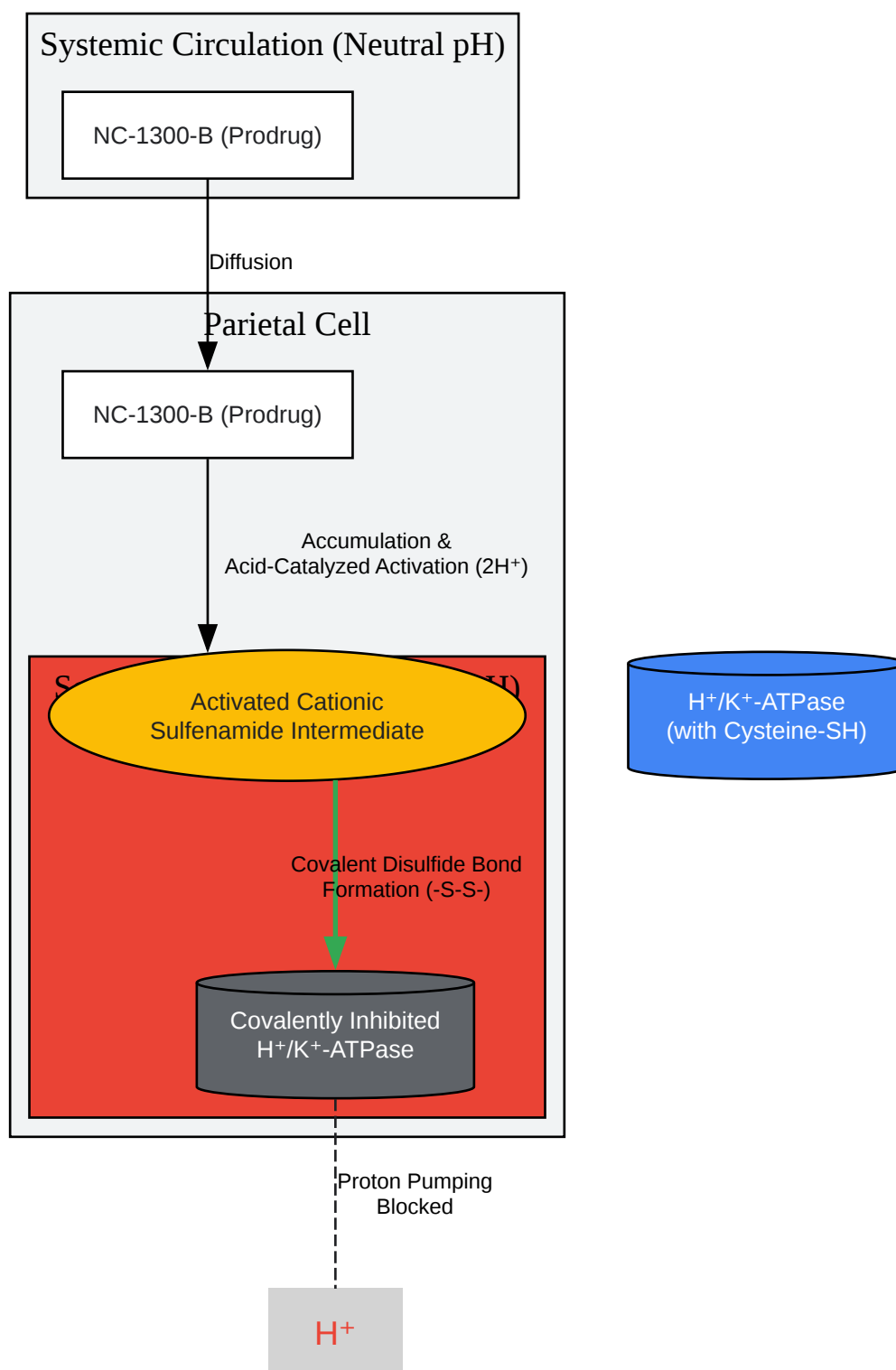
NC-1300-B is a proton pump inhibitor with a mechanism similar to other benzimidazole derivatives like omeprazole, but it is distinguished by a longer duration of action.[3] These

compounds are cornerstone therapies for acid-related disorders. The inhibitory action of **NC-1300-B** is irreversible and pH-dependent, targeting the active enzyme.

Molecular Mechanism of Action

The mechanism of **NC-1300-B** is a multi-step process that begins with systemic absorption and ends with the covalent modification of the H⁺-K⁺-ATPase.

- **Systemic Absorption and Accumulation:** Being a weak base, **NC-1300-B** freely crosses cell membranes and preferentially accumulates in the highly acidic secretory canaliculi of stimulated parietal cells.[4][5]
- **Acid-Catalyzed Activation:** In the acidic environment (pH < 2), **NC-1300-B** undergoes a two-step protonation and acid-catalyzed molecular rearrangement.[5] This chemical transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenamide or sulfenic acid cation.[5] This activation is a critical step, as the drug has minimal activity at neutral pH.[3]
- **Covalent Binding and Inhibition:** The activated, cationic form of **NC-1300-B** is a thiophilic agent that rapidly forms a stable, covalent disulfide bond with the sulfhydryl (-SH) groups of one or more cysteine residues on the luminal surface of the H⁺-K⁺-ATPase α -subunit.[5][6] While the specific cysteine residues targeted by **NC-1300-B** have not been definitively identified in the reviewed literature, other PPIs are known to bind to cysteines such as Cys-321, Cys-813, Cys-822, and Cys-892.[2][6] This covalent modification locks the enzyme in an inactive conformation, thereby irreversibly inhibiting its pumping function.[4] Restoration of acid secretion requires the synthesis of new H⁺-K⁺-ATPase units.



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Caption: Proposed mechanism of action for **NC-1300-B**.

Quantitative Inhibition Data

The inhibitory potency of **NC-1300-B** has been quantified both in vitro against the isolated enzyme and in vivo in animal models. The data highlights the pH-dependent nature of its activity and its effectiveness in suppressing gastric acid secretion.

Parameter	Value	Condition/Model	Reference
IC ₅₀	4.4 x 10 ⁻⁶ M (4.4 μM)	In vitro H ⁺)-K ⁺)-ATPase Activity (Hog Gastric Mucosa)	[3]
3.1 x 10 ⁻⁵ M (31 μM)	In vitro H ⁺)-K ⁺)-ATPase Activity (Hog Gastric Mucosa)	[3]	
ED ₅₀	11.5 mg/kg	In vivo Gastric Acid Secretion (Pylorus-ligated rats, p.o.)	[3]
11.0 mg/kg	In vivo Gastric Acid Secretion (Pylorus-ligated rats, i.p.)	[3]	
Duration	Up to 72 hours	In vivo Antisecretory Effect (100 mg/kg, p.o.)	[3]

Experimental Protocols

The characterization of **NC-1300-B**'s mechanism of action relies on specific biochemical and physiological assays. Below are detailed methodologies for key experiments.

Preparation of H⁺)-K⁺)-ATPase-Enriched Gastric Microsomes

This protocol describes the isolation of membrane vesicles rich in H⁺)-K⁺)-ATPase from hog gastric mucosa, a common source for in vitro studies.

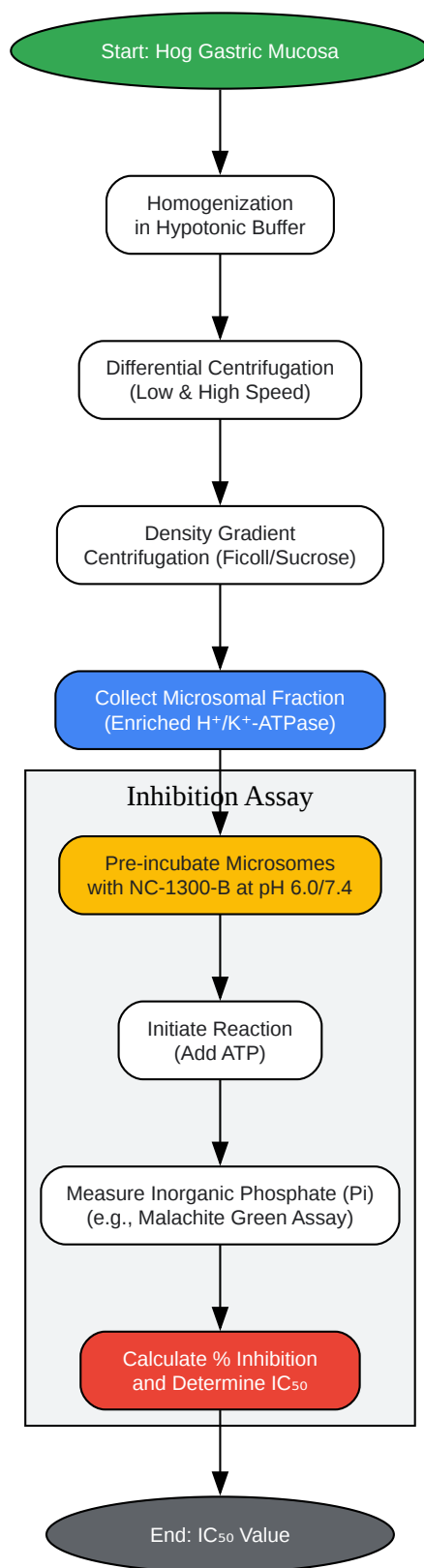
- **Source Material:** Fresh or frozen hog stomachs are obtained. The fundic mucosa is scraped from the underlying muscle layers and washed with ice-cold saline.
- **Homogenization:** The scraped mucosa is minced and homogenized in a hypotonic buffer (e.g., 113 mM mannitol, 37 mM sucrose, 0.4 mM EDTA, 5 mM PIPES-Tris, pH 6.7) using a Potter-Elvehjem homogenizer.^[7]
- **Differential Centrifugation:** The homogenate is subjected to a low-speed centrifugation (e.g., 14,500 x g for 10 min) to pellet nuclei and cellular debris. The resulting supernatant is then ultracentrifuged (e.g., 100,000 x g for 1 hour) to pellet the crude microsomal fraction.^{[7][8]}
- **Density Gradient Centrifugation:** The crude microsomal pellet is resuspended and layered onto a discontinuous Ficoll or sucrose density gradient (e.g., 7% Ficoll or layers of 10%, 23%, and 35% sucrose).^{[8][9]}
- **Fraction Collection:** After ultracentrifugation (e.g., 90,000 x g for 4 hours), the H⁺)-K⁺)-ATPase-enriched vesicles are collected from the interface between the density layers (e.g., 10-23% or 23-35% sucrose).^[7]
- **Storage:** The purified vesicles are washed, resuspended in a storage buffer (e.g., 300 mM sucrose, 5 mM Tris, 0.2 mM EDTA, pH 7.4), and can be stored at -80°C. Protein concentration is determined via a standard assay like the Bradford method.^[7]

In Vitro H⁺)-K⁺)-ATPase Inhibition Assay

This assay quantifies the inhibitory effect of **NC-1300-B** on the enzymatic activity of the isolated proton pump.

- **Reaction Mixture:** The assay is typically conducted in a buffer at a specific pH (e.g., 6.0 or 7.4) containing MgCl₂, KCl, and the prepared gastric microsomes.
- **Pre-incubation:** The gastric microsomes are pre-incubated with varying concentrations of **NC-1300-B** (or vehicle control) for a set period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).^[10] This step is crucial for pH-dependent activation and binding.
- **Initiation of Reaction:** The ATPase reaction is initiated by the addition of ATP as the substrate.

- **Quantification of Activity:** The enzymatic activity is determined by measuring the rate of ATP hydrolysis. This is commonly done by quantifying the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green procedure.^[10] The absorbance is read on a spectrophotometer.
- **Data Analysis:** The K⁺-stimulated ATPase activity is calculated by subtracting the basal ATPase activity (measured in the absence of KCl) from the total activity. The percentage of inhibition for each **NC-1300-B** concentration is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.



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Caption: Experimental workflow for determining the IC₅₀ of **NC-1300-B**.

Conclusion

NC-1300-B is an effective irreversible inhibitor of the gastric H^+ - K^+ -ATPase. Its mechanism of action is contingent upon the acidic environment of the stomach, where it is converted to a reactive species that covalently binds to and inactivates the proton pump. This targeted, pH-dependent mechanism ensures specific action at the site of acid secretion, leading to potent and sustained inhibition. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the pharmacological properties of **NC-1300-B** and other related proton pump inhibitors.

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